molecular formula C14H20O3 B8815882 Methyl 4-hexyloxybenzoate CAS No. 50822-54-3

Methyl 4-hexyloxybenzoate

Cat. No. B8815882
CAS RN: 50822-54-3
M. Wt: 236.31 g/mol
InChI Key: IVYQLXCACCEQHM-UHFFFAOYSA-N
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Patent
US06265536B1

Procedure details

A solution of Methyl 4-n-hexyloxybenzoate (2.00 g) and hydrazine hydrate (4.24 g) in ethanol (10 ml) was refluxed for 6 hours. After cooling, the reaction mixture was poured into water. The precipitate was collected by filtration, washed with water and dried over P2O5 under reduced pressure to give N-(4-n-hexyloxybenzoyl)hydrazine (1.96 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:7][C:8]1[CH:17]=[CH:16][C:11]([C:12](OC)=[O:13])=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].O.[NH2:19][NH2:20].O>C(O)C>[CH2:1]([O:7][C:8]1[CH:17]=[CH:16][C:11]([C:12]([NH:19][NH2:20])=[O:13])=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(CCCCC)OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
4.24 g
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)OC1=CC=C(C(=O)NN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.